

Statistical analysis of clinical trial data comparing levamlodipine and amlodipine

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Compound of Interest

Compound Name: Levamlodipine hydrochloride

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A Comparative Analysis of Levamlodipine and Amlodipine in Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of clinical trial data comparing levamlodipine and its racemic parent compound, amlodipine. The focus is on delivering objective performance comparisons supported by experimental data to inform research, and drug development efforts.

Executive Summary

Levamlodipine, the S-enantiomer of amlodipine, is the pharmacologically active component responsible for the therapeutic effects of amlodipine. Clinical evidence suggests that levamlodipine offers a comparable, if not superior, efficacy profile to amlodipine in the management of hypertension, with a significantly improved safety profile, particularly concerning adverse events such as edema. This guide synthesizes data from key clinical trials and meta-analyses to provide a detailed comparison.

Data Presentation: Efficacy and Safety

The following tables summarize the quantitative data from major clinical studies comparing levamlodipine and amlodipine.



Table 1: Efficacy Outcomes - Major Adverse

Cardiovascular and Cerebrovascular Events (MACCE)

Outcome	Levamlodip ine Maleate Group	Amlodipine Besylate Group	Adjusted Hazard Ratio (95% CI)	P-value	Source
Number of Patients	5018	5013	[1]		
MACCE Events	223 (4.4%)	259 (5.2%)	0.90 (0.75- 1.08)	0.252	[1]

Table 2: Safety Outcomes - Incidence of Adverse

Reactions

Adverse Reaction	Levamlodipine Maleate Group	Amlodipine Besylate Group	P-value	Source
Any Adverse Reactions	6.0%	8.4%	< 0.001	[1]
Lower Extremity Edema	1.1%	3.0%	< 0.001	[1]
Headache	0.7%	1.1%	0.045	[1]

A meta-analysis of eight studies involving 1456 subjects (732 in the levamlodipine group and 724 in the amlodipine group) showed a statistically significant difference in the effective rate between the two groups, favoring levamlodipine (OR=2.19, 95% CI=1.61-2.97, P<0.01).[2] This meta-analysis also found a statistically significant difference in the incidence of adverse drug reactions, with levamlodipine being safer (OR=0.51, 95% CI=0.34-0.77, P<0.01).[2]

Experimental Protocols

The data presented above is primarily derived from a large-scale, pragmatic comparative effectiveness study (NCT01844570) and various meta-analyses of randomized controlled trials.



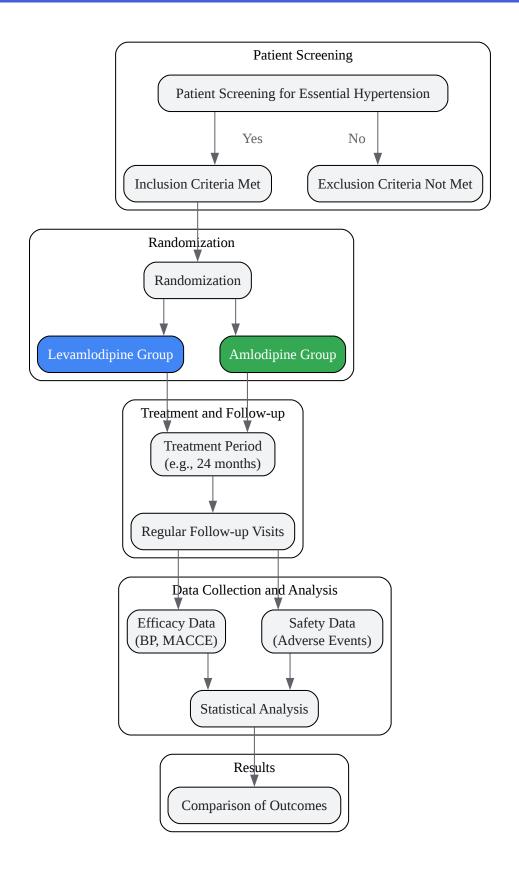
Pragmatic Comparative Effectiveness Study (NCT01844570) Methodology

- Study Design: A pragmatic, multicenter, comparative effectiveness study.[1]
- Patient Population: Outpatients with primary hypertension. A total of 10,031 patients were included in the analysis.[1]
- Intervention: Patients were treated with either levamlodipine maleate or amlodipine besylate.
 [1]
- Follow-up: 24 months.[1]
- Primary Outcomes: The primary endpoints for evaluating effectiveness were a composite of major cardiovascular and cerebrovascular events (MACCE), adverse reactions, and costeffectiveness.[1]
- Statistical Analysis: The analysis was based on an intention-to-treat population. The
 incidence of MACCE was compared using a Cox proportional hazards model, and the
 incidence of adverse reactions was compared using the chi-square test.

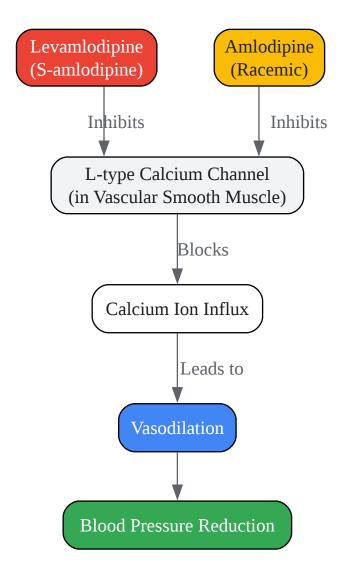
Mandatory Visualizations Logical Workflow of a Comparative Clinical Trial

The following diagram illustrates the general workflow of a clinical trial designed to compare the efficacy and safety of levamlodipine and amlodipine.









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